Robenidine-d8 hydrochloride

Übersicht

Beschreibung

Robenidinhydrochlorid ist eine synthetische Verbindung, die hauptsächlich als Kokzidiostatikum eingesetzt wird, d. h. zur Bekämpfung von Kokzidiose, einer parasitären Krankheit, die den Verdauungstrakt von Tieren, insbesondere Geflügel, befällt . Diese Verbindung ist bekannt für ihre Fähigkeit, das Wachstum und die Reproduktionszyklen von Kokzidien-Parasiten zu verlangsamen, wodurch die durch diese Infektion verursachte wirtschaftliche Belastung reduziert wird .

Vorbereitungsmethoden

Die Herstellung von Robenidinhydrochlorid beinhaltet eine Kondensationsreaktion zwischen 1,3-Diaminoguanidinhydrochlorid und p-Chlorbenzaldehyd in Gegenwart von Methanol als Lösungsmittel . Die Reaktion wird bei einer Temperatur von 45-55 °C durchgeführt, und der pH-Wert der Lösung wird unter Verwendung von Salzsäure in Methanol auf 1,5-2 eingestellt . Das Reaktionsgemisch wird dann 1-2 Stunden lang zum Rückfluss erhitzt, gefolgt von einer Destillation, um Methanol zurückzugewinnen. Das Produkt wird dann mit Wasser gewaschen und getrocknet, um Robenidinhydrochlorid zu erhalten .

Analyse Chemischer Reaktionen

Robenidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von Robenidinhydrochlorid zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1 Internal Standard for LC-MS/MS

Robenidine-d8 hydrochloride is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of robenidine residues in food products, such as eggs and animal feed. The use of deuterated compounds enhances the accuracy and precision of quantitative analyses by compensating for variability during sample preparation and instrument performance.

- Example Study : A study validated a method using Robenidine-d8 as an internal standard to quantify coccidiostats in poultry feed. The method demonstrated high recovery rates and low limits of detection (LOD) across various tissues including muscle and liver .

| Tissue Type | Limit of Detection (LOD) | Recovery Rate |

|---|---|---|

| Muscle | 3.9 µg/kg | 85% |

| Liver | 5.12 µg/kg | 90% |

| Kidney | 3.78 µg/kg | 88% |

Veterinary Medicine

2.1 Coccidiostat Applications

Robenidine is primarily employed as a coccidiostat in poultry to prevent coccidiosis, a parasitic disease caused by protozoa that affects the intestinal tract of birds. The deuterated form, this compound, aids in pharmacokinetic studies to understand its metabolism and residue depletion profiles in animal tissues.

- Case Study : In a pharmacokinetic study involving Channel catfish, Robenidine-d8 was used to trace the compound's distribution and elimination patterns post-administration. The results indicated rapid absorption and significant excretion through urine, highlighting its effectiveness as a coccidiostat .

Residue Analysis in Food Safety

3.1 Monitoring Residues in Animal Products

The presence of robenidine residues in food products poses potential health risks; therefore, regulatory bodies mandate monitoring these residues to ensure food safety. Robenidine-d8 serves as a reference standard for developing validated methods to detect and quantify robenidine levels in meat and egg products.

- Regulatory Framework : According to EU regulations, methods utilizing Robenidine-d8 have been validated for compliance with stringent food safety standards, ensuring that residue levels remain below established safety thresholds .

Wirkmechanismus

Robenidine hydrochloride exerts its effects by disrupting the cell membrane potential of coccidian parasites . This disruption leads to the inhibition of the growth and reproduction of these parasites, thereby controlling the infection . The molecular targets and pathways involved in this mechanism include the cell membrane and various enzymes involved in the energy metabolism of the parasites .

Vergleich Mit ähnlichen Verbindungen

Robenidinhydrochlorid ist einzigartig in seiner Fähigkeit, Kokzidiose zu kontrollieren, indem es das Zellmembranpotential von Kokzidien-Parasiten stört . Ähnliche Verbindungen umfassen:

NCL195: Ein Analogon von Robenidin, das auch das Zellmembranpotential bakterieller Krankheitserreger stört.

Guanidine: Eine Klasse von Verbindungen, die Robenidin und seine Analoga umfasst.

Hydrazidine: Eine weitere Klasse von Verbindungen, die Robenidin ähneln.

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Zielstrukturen und Anwendungen .

Biologische Aktivität

Robenidine-d8 hydrochloride is a stable isotope-labeled derivative of robenidine hydrochloride, primarily used in veterinary medicine as a coccidiostat. This compound plays a crucial role in controlling coccidiosis, a significant parasitic infection affecting poultry and other livestock. The biological activity of this compound can be understood through its pharmacological effects, metabolism, and analytical methodologies used for its detection.

1. Pharmacological Mechanism

Robenidine acts by inhibiting the growth and reproduction of coccidian parasites, specifically those belonging to the genus Eimeria. It interferes with the synthesis of adenosine triphosphate (ATP), which is essential for the energy metabolism of these parasites. This mechanism not only slows down their growth but also reduces the severity of coccidiosis in infected animals .

2. Metabolism and Excretion

Studies have shown that after administration, robenidine is rapidly metabolized. For instance, in a study involving channel catfish, it was found that less than 2% of the administered dose was recovered from fish tissues, while up to 80.7% was recovered from water samples . The primary metabolites identified were 4-chlorobenzoic acid (PCBA) and 4-chlorohippuric acid (PCHA), with PCBA accounting for a significant portion of the total drug recovery .

Table 1: Recovery Rates of Robenidine and Metabolites

| Compound | Spiked Level (μg/kg) | Water Recovery Rate (%) | Tissue Recovery Rate (%) |

|---|---|---|---|

| ROBH | 20 | 77–123 | 76–129 |

| 100 | 82–120 | 87–116 | |

| 200 | 99–101 | 75–98 | |

| PCBA | 20 | 74–115 | 80–97 |

| 100 | 90–100 | 77–95 | |

| 200 | 97–101 | 75–98 |

This data indicates that this compound can be effectively quantified in biological samples using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

3. Analytical Methods for Detection

The detection and quantification of this compound in biological matrices are essential for assessing its pharmacokinetics and ensuring food safety. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to improve accuracy and sensitivity in measuring this compound and its metabolites .

Case Study: Detection in Egg Samples

In a recent study assessing the presence of various coccidiostats in egg samples, robenidine was detected using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). The study highlighted the importance of monitoring these compounds to prevent residues in food products .

4. Safety and Efficacy

This compound has been shown to be effective against coccidiosis while also posing minimal risk of developing antibiotic resistance when used appropriately. This is particularly important in agricultural settings where maintaining animal health without contributing to antibiotic resistance is critical .

5. Conclusion

This compound represents a vital tool in veterinary medicine for controlling coccidiosis. Its biological activity is characterized by its mechanism of action against coccidian parasites, efficient metabolism, and the advanced analytical methods employed for its detection. Ongoing research continues to refine these methodologies and expand our understanding of this compound's role in animal health.

Eigenschaften

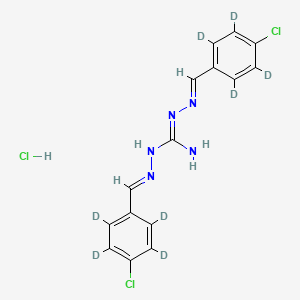

IUPAC Name |

1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWIBTYLSRDGHP-HCURTGQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-50-7 | |

| Record name | Robenidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBENIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.